sodium;[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate
Description
Sodium;[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate is a complex nucleotide-derived molecule featuring:
- A pyridine-carbamoyl moiety (3-carbamoyl-4H-pyridin-1-yl) linked to a phosphorylated ribose ring.
- A 6-oxopurine base (6-oxo-1H-purin-9-yl) attached to a second phosphorylated ribose unit.
- A sodium counterion stabilizing the phosphate groups.
This compound is structurally analogous to nucleotide coenzymes, with modifications enhancing its stability and binding affinity to enzymes like kinases or polymerases . Its molecular weight is approximately 785.557 g/mol, based on analogous structures in PubChem and ECHEMI data .
Properties
Molecular Formula |
C21H27N6NaO15P2 |
|---|---|
Molecular Weight |
688.4 g/mol |
IUPAC Name |
sodium;[[5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/C21H28N6O15P2.Na/c22-17(32)9-2-1-3-26(4-9)20-15(30)13(28)10(40-20)5-38-43(34,35)42-44(36,37)39-6-11-14(29)16(31)21(41-11)27-8-25-12-18(27)23-7-24-19(12)33;/h1,3-4,7-8,10-11,13-16,20-21,28-31H,2,5-6H2,(H2,22,32)(H,34,35)(H,36,37)(H,23,24,33);/q;+1/p-1 |
InChI Key |
ABKZGOVUIQXECG-UHFFFAOYSA-M |
Canonical SMILES |
C1C=CN(C=C1C(=O)N)C2C(C(C(O2)COP(=O)(O)OP(=O)([O-])OCC3C(C(C(O3)N4C=NC5=C4N=CNC5=O)O)O)O)O.[Na+] |
Origin of Product |
United States |
Preparation Methods
Phosphoramidite-Based Coupling
The most widely employed method involves phosphoramidite chemistry, leveraging S-acyl-2-thioethyl (SATE) protecting groups to mask phosphate intermediates.
Stepwise Phosphorylation
-
Nucleoside Activation : The hypoxanthine nucleoside (e.g., 5-(6-oxo-1H-purin-9-yl)-oxolane-2,3,4-triol) is selectively protected at the 5′-hydroxyl using tert-butyldimethylsilyl (TBDMS) groups.
-
Phosphoramidite Coupling : The protected nucleoside reacts with bis(SATE)-phosphoramidite in the presence of 1-mesitylene-2-sulfonyl-3-nitro-1,2,4-triazole (MSNT), forming a phosphotriester intermediate.
-
Oxidation and Deprotection : The intermediate is oxidized to the phosphate triester, followed by sequential removal of SATE groups via intramolecular nucleophilic displacement, releasing ethylene sulfide and yielding the monophosphate.
Example Protocol :
-
Reagents : MSNT (1.5 eq), bis(t-Bu-SATE)-phosphoramidite (1.2 eq), pyridine (anhydrous).
Challenges :
Hydroxythioester-Mediated Condensation
An alternative approach condenses pre-formed monophosphate nucleosides with hydroxythioesters.
Synthesis of PMEA Prodrugs
-
Monophosphate Preparation : The nicotinamide analog (5-(3-carbamoyl-4H-pyridin-1-yl)-oxolane-2,3,4-triol) is phosphorylated using POCl₃ in trimethyl phosphate.
-
Hydroxythioester Coupling : The monophosphate reacts with S-(2-hydroxyethyl)-2,2-dimethylpropanethioate under MSNT activation, forming a phosphonodiester.
-
Acidic Deprotection : Trifluoroacetic acid (TFA) removes acid-labile protecting groups, yielding the target compound.
Advantages :
-
Avoids phosphoramidite intermediates, simplifying purification.
-
Compatible with acid-sensitive substrates.
Limitations :
NAD Kinase-Mediated Synthesis
-
Substrate Preparation : Deamino-NAD is synthesized via nicotinamide mononucleotide (NMN) and ATP in the presence of NAD synthase.
-
Reduction : Enzymatic reduction using alcohol dehydrogenase yields deamino-DPNH.
Conditions :
-
Enzymes : NAD kinase (EC 2.7.1.23), alcohol dehydrogenase (EC 1.1.1.1).
-
Cofactors : ATP (2 mM), ethanol (substrate for reduction).
Yield : 30–40% due to multi-step enzymatic cascades.
Comparative Analysis of Methods
| Method | Yield (%) | Regioselectivity | Scalability | Toxicity Concerns |
|---|---|---|---|---|
| Phosphoramidite Coupling | 60–70 | High | Moderate | Ethylene sulfide |
| Hydroxythioester | 45–55 | Moderate | High | Low |
| Enzymatic | 30–40 | Very High | Low | None |
Critical Considerations in Synthesis
Protecting Group Strategy
Solvent and Catalyst Optimization
-
Solvents : Anhydrous pyridine or acetonitrile enhances MSNT-mediated coupling efficiency.
-
Catalysts : Zinc chloride (0.1 eq) improves phosphorylation rates in POCl₃-based methods.
Industrial-Scale Production
Patent JP6270742B2 outlines a large-scale protocol using immobilized enzymes and continuous-flow reactors:
-
Enzyme Immobilization : NAD kinase is bound to chitosan-coated magnetic nanoparticles.
-
Continuous Phosphorylation : NMN and ATP are fed into the reactor, yielding deamino-NAD at 90% conversion efficiency.
-
Electrochemical Reduction : A Pt/C cathode reduces deamino-NAD to deamino-DPNH under −0.8 V vs. Ag/AgCl.
Chemical Reactions Analysis
Types of Reactions
Deamino dpnh sodium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized back to its original form, nicotinamide hypoxanthine dinucleotide.
Reduction: It is primarily known for its reduced form, which is essential in redox reactions.
Substitution: It can participate in substitution reactions where specific groups are replaced by others.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide for oxidation reactions and reducing agents for reduction reactions. The conditions for these reactions typically involve controlled pH, temperature, and the presence of specific enzymes or catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions include the oxidized form of the compound and various substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Sodium phosphate compounds have shown promise in medicinal chemistry, particularly as drug delivery systems and therapeutic agents.
Drug Delivery Systems
- Stability and Compatibility : Research indicates that sodium phosphate solutions maintain over 94% of their initial concentration over extended periods, demonstrating significant stability in intravenous formulations. This stability is crucial for drug delivery systems that require reliable dosing over time .
- Pharmacological Activity : The compound has been studied for its potential in targeting specific biological pathways. For example, the incorporation of pyridine and purine derivatives suggests possible interactions with nucleic acid synthesis pathways, which could be leveraged for cancer therapies or antiviral treatments .
Case Study: Anticancer Properties
A study highlighted the synthesis of sodium phosphate derivatives with anticancer properties. These compounds were shown to inhibit tumor growth in vitro by interfering with cellular signaling pathways involved in proliferation and survival .
Agricultural Applications
Sodium phosphate compounds are also utilized in agriculture, primarily as fertilizers and soil conditioners.
Fertilization
- Nutrient Delivery : Sodium phosphates are essential for plant growth as they provide phosphorus, a critical nutrient for energy transfer and photosynthesis. The slow-release nature of some sodium phosphate formulations can enhance nutrient availability over time .
- Soil pH Regulation : By adjusting soil pH levels, sodium phosphate can improve nutrient uptake efficiency in crops. This application is particularly beneficial in acidic soils where phosphorus availability is limited .
Biochemical Applications
In biochemistry, sodium phosphate compounds serve as buffers and stabilizers in various biochemical assays and processes.
Buffering Capacity
Sodium phosphates are widely used in laboratory settings due to their ability to maintain pH stability during biochemical reactions. They are particularly effective in enzyme assays where pH fluctuations can affect enzyme activity and stability .
Case Study: Enzyme Stabilization
Research has demonstrated that sodium phosphate buffers can significantly enhance the stability of enzymes during storage and use in various biochemical assays. This stabilization is crucial for ensuring accurate results in experiments involving enzyme kinetics and interactions .
Comparative Data Table
| Application Area | Specific Use | Key Benefits |
|---|---|---|
| Medicinal Chemistry | Drug delivery systems | High stability; potential anticancer properties |
| Agriculture | Fertilizers | Nutrient delivery; enhances soil pH |
| Biochemistry | Buffers for assays | Maintains pH stability; improves enzyme activity |
Mechanism of Action
The mechanism of action of deamino dpnh sodium salt involves its role as a reducing agent in redox reactions. It donates electrons to various substrates, facilitating their reduction. The molecular targets include enzymes involved in cellular respiration and energy production, such as NADH: ubiquinone oxidoreductase. The pathways involved are primarily those related to the electron transport chain and oxidative phosphorylation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Backbone Modifications: The target compound’s pyridine-carbamoyl group distinguishes it from standard purine/pyrimidine derivatives (e.g., ’s adenosine analog). This modification may enhance hydrogen bonding with enzyme active sites compared to simpler bases . The sodium counterion improves solubility in aqueous media relative to potassium or trisodium salts (e.g., ) .
Phosphate Linkage: Unlike phosphinic acid () or monophosphate derivatives (), the target compound’s bis-phosphate groups mimic natural nucleotide diphosphates (e.g., ADP/ATP), suggesting roles in energy transfer or signaling pathways .
Dissimilarity to Antivirals: Low structural overlap (Tanimoto <0.40) with adenine-based antivirals () suggests distinct mechanisms .
Research Implications
- Drug Design : The pyridine-carbamoyl moiety could be leveraged to design selective kinase inhibitors with reduced off-target effects compared to purine-based drugs .
- Biochemical Probes : The compound’s stability and phosphate configuration make it suitable for studying nucleotide-dependent enzymes in vitro .
Biological Activity
Sodium 5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate is a complex compound that has garnered interest due to its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound consists of multiple functional groups including a pyridine ring, purine structure, and phosphate moiety. Its chemical formula is complex and indicates potential interactions with various biological targets.
- Purinergic Signaling : The compound may interact with purinergic receptors, which are essential for various physiological processes such as inflammation and immune response. Activation of these receptors can lead to intracellular signaling cascades that modulate cell function and survival .
- Phosphorylation Processes : The hydroxyphosphoryl group suggests that the compound could influence phosphorylation pathways, which are critical in regulating cellular activities including metabolism and signal transduction.
Pharmacological Effects
Research indicates that compounds similar to sodium 5-(3-carbamoyl-4H-pyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] exhibit:
- Anticancer Properties : Some studies suggest that related compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways .
- Neuroprotective Effects : There is evidence that purinergic signaling plays a role in neuroprotection, potentially making this compound relevant for neurological disorders .
Study 1: Anticancer Activity
A study explored the effects of a structurally similar compound on various cancer cell lines. The results showed significant cytotoxicity against leukemia cells, with an IC50 value indicating potent activity. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
Study 2: Neuroprotective Potential
Another investigation focused on the neuroprotective effects of related compounds in models of oxidative stress. Results demonstrated a reduction in neuronal cell death and improved viability when treated with the compound, suggesting its potential for treating neurodegenerative diseases.
Data Tables
Q & A
Q. Q1. What are the critical steps for synthesizing this compound, and how can purity be optimized?
Methodological Answer: Synthesis involves multi-step phosphorylation and coupling reactions. Key steps include:
Phosphorylation of the tetrahydrofuran backbone under anhydrous conditions to avoid hydrolysis .
Coupling of the pyridin-1-yl and purin-9-yl moieties using carbodiimide crosslinkers (e.g., EDC/NHS) at pH 6.5–7.5 to ensure regioselectivity .
Sodium counterion exchange via ion-exchange chromatography to replace residual protons .
To optimize purity (>98%):
- Use reverse-phase HPLC with a C18 column and a gradient of acetonitrile/0.1% TFA .
- Monitor intermediates via 31P-NMR to confirm phosphorylation efficiency .
Q. Table 1: Key Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Phosphorylation | POCl₃, TEA, 0°C → RT | 65–70 | 85–90 |
| Coupling | EDC, NHS, DMF, RT | 50–55 | 75–80 |
| Ion Exchange | Dowex® Na+ resin | 90–95 | 98+ |
Q. Q2. How can the compound’s structural integrity be validated post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
Mass Spectrometry (HRMS): Confirm molecular weight (expected [M+Na]⁺ ≈ 950–1000 Da) and fragmentation patterns .
Multinuclear NMR:
- ¹H-NMR: Verify sugar proton signals (δ 4.0–6.0 ppm for tetrahydrofurans) and absence of impurities .
- ³¹P-NMR: Identify phosphate linkages (δ −2 to +5 ppm) .
Circular Dichroism (CD): Confirm stereochemistry by comparing optical activity to known ribofuranose derivatives .
Advanced Research Questions
Q. Q3. What experimental strategies can resolve contradictions in reported biological activities (e.g., enzyme inhibition vs. activation)?
Methodological Answer: Contradictions often arise from assay conditions or impurity interference. Strategies include:
Dose-Response Profiling: Test across a wide concentration range (nM–mM) to identify biphasic effects .
Orthogonal Assays: Compare results from:
- Fluorescence Polarization (binding affinity).
- Isothermal Titration Calorimetry (thermodynamic parameters) .
Impurity Control: Use HPLC-purified batches and include "vehicle-only" controls to exclude excipient effects .
Q. Table 2: Biological Activity Comparison
| Assay Type | Target Enzyme | Reported IC₅₀ (µM) | Source |
|---|---|---|---|
| Fluorescence | DNA Polymerase α | 2.3 ± 0.5 | |
| Radiometric | RNA Polymerase II | 12.1 ± 1.8 |
Q. Q4. How can computational modeling guide the design of analogs with improved stability?
Methodological Answer:
Molecular Dynamics (MD) Simulations:
- Simulate the compound’s interaction with water to identify hydrolytically labile bonds (e.g., phosphoester linkages) .
Density Functional Theory (DFT):
- Calculate bond dissociation energies to prioritize substitutions (e.g., replacing oxygen with sulfur in phosphate groups) .
Docking Studies:
- Map interactions with ATP-binding pockets (e.g., purine-binding residues in kinases) to enhance target specificity .
Q. Q5. What methodologies quantify the compound’s stability under physiological conditions?
Methodological Answer:
pH-Dependent Degradation:
Serum Stability Assay:
- Add 10% fetal bovine serum (FBS) and measure half-life using UV-Vis spectroscopy (λ = 260 nm for purine absorbance) .
Light Sensitivity:
- Expose to UV (254 nm) and monitor photodegradation products with HPLC-DAD .
Q. Q6. How does the compound’s stereochemistry influence its interaction with nucleic acid-processing enzymes?
Methodological Answer:
Enantiomer-Specific Assays:
- Synthesize stereoisomers via chiral auxiliaries and test inhibition of reverse transcriptase .
X-Ray Crystallography:
- Co-crystallize with HIV-1 RT to resolve binding modes of D- vs. L-ribofuranose configurations .
Kinetic Analysis:
- Compare and values for stereoisomers using Lineweaver-Burk plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
